Sodium propionate-13C3
Overview
Description
Sodium propionate-13C3, also known as propionic acid-13C3 sodium salt, is a stable isotope-labeled compound. It is commonly used in various scientific research applications, particularly in mass spectrometry. The compound has a molecular formula of 13C3H5NaO2 and a molecular weight of 99.04 g/mol .
Mechanism of Action
Target of Action
Sodium propionate-13C3, also known as propionic acid-13C3 sodium salt, is a variant of sodium propionate where the carbon atoms are replaced with the stable isotope Carbon-13 . The primary targets of sodium propionate are various types of mold and some bacteria, where it acts as an antimicrobial agent .
Mode of Action
It is known that propionates, in general, can disrupt the ph balance within the microbial cell, inhibiting growth and eventually leading to cell death .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a product of the fermentation of dietary fibers in the gut microbiome, and it can be metabolized into glucose in the liver . It is also involved in the amino acids and short-chain fatty acid metabolism pathways .
Pharmacokinetics
It is known that propionates are rapidly absorbed, metabolized, and excreted by the body . The use of the 13C isotope allows for the tracking of the compound through various metabolic pathways using mass spectrometry .
Result of Action
The primary result of this compound’s action is the inhibition of mold and bacterial growth, making it an effective food preservative . In the context of the gut microbiome, it can contribute to overall health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful ones .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity is pH-dependent, being more effective in more acidic environments . Additionally, it should be stored at room temperature away from light and moisture to maintain its stability .
Biochemical Analysis
Biochemical Properties
Sodium propionate-13C3 plays a significant role in various biochemical reactions. It is primarily involved in the metabolism of short-chain fatty acids, which are crucial for energy production and cellular signaling. This compound interacts with several enzymes, including propionyl-CoA carboxylase and methylmalonyl-CoA mutase, which are essential for the conversion of propionate to succinyl-CoA, a key intermediate in the citric acid cycle . Additionally, this compound can influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammatory responses .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli . It also enhances the production of antioxidant enzymes such as manganese superoxide dismutase (MnSOD) and heme oxygenase-1 (HO-1), thereby reducing oxidative stress in cells . These effects highlight the compound’s potential in regulating inflammation and oxidative stress at the cellular level.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulations. It binds to propionyl-CoA carboxylase, facilitating the carboxylation of propionyl-CoA to form methylmalonyl-CoA . This reaction is crucial for the subsequent conversion to succinyl-CoA, which enters the citric acid cycle. This compound also influences gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and oxidative stress . These molecular interactions underscore the compound’s role in metabolic and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable under standard storage conditions, but its activity may change upon prolonged exposure to certain environmental factors. Studies have shown that this compound can maintain its biochemical activity for extended periods when stored at appropriate temperatures
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound may induce adverse effects, including potential toxicity and disruptions in metabolic processes . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to short-chain fatty acid metabolism. It is converted to propionyl-CoA, which then undergoes carboxylation to form methylmalonyl-CoA. This intermediate is subsequently converted to succinyl-CoA, which enters the citric acid cycle for energy production . The compound’s involvement in these pathways highlights its importance in cellular energy metabolism and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . The compound’s distribution is influenced by its interactions with binding proteins and transporters, which facilitate its movement across cellular membranes. Understanding these transport mechanisms is essential for elucidating the compound’s cellular localization and accumulation.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to particular organelles . For example, this compound may accumulate in mitochondria, where it participates in metabolic reactions such as the citric acid cycle. Its subcellular localization is crucial for its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium propionate-13C3 is synthesized by neutralizing propionic acid-13C3 with sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is isolated by evaporating the water and crystallizing the this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet the standards required for scientific research .
Chemical Reactions Analysis
Types of Reactions: Sodium propionate-13C3 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form propionic acid-13C3.
Reduction: It can be reduced to form propanol-13C3.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Propionic acid-13C3.
Reduction: Propanol-13C3.
Substitution: Various substituted propionate derivatives.
Scientific Research Applications
Sodium propionate-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of propionate into biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of propionate-based drugs.
Industry: Applied in the development of new materials and chemical processes
Comparison with Similar Compounds
- Sodium acetate-13C2
- Sodium butyrate-13C4
- Sodium propionate-1-13C
- Sodium propionate-2-13C
- Propionic acid-13C3
Comparison: Sodium propionate-13C3 is unique due to its specific labeling of all three carbon atoms with the 13C isotope. This makes it particularly useful in studies where complete tracing of the propionate molecule is required. In contrast, compounds like sodium acetate-13C2 or sodium butyrate-13C4 have different labeling patterns and are used for tracing different metabolic pathways .
Properties
IUPAC Name |
sodium;(1,2,3-13C3)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-HCULJTSZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583976 | |
Record name | Sodium (~13~C_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.039 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152571-51-2 | |
Record name | Sodium (~13~C_3_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium propionate-13C3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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